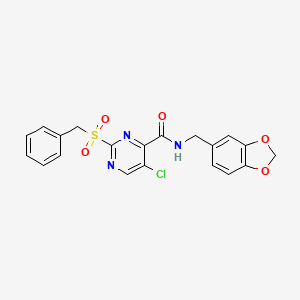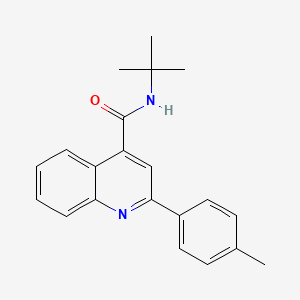![molecular formula C19H20N2O2S B11121648 2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide](/img/structure/B11121648.png)
2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a carboxamide group. This compound is part of a class of molecules known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The furan ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones. The final step involves coupling the thiazole and furan rings through an amide bond formation .
Chemical Reactions Analysis
2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol.
Scientific Research Applications
2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Its anticancer properties are being explored for potential use in chemotherapy.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-N-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}furan-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. The furan ring can interact with DNA, causing cytotoxic effects in cancer cells. The carboxamide group can form hydrogen bonds with enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-methyl-N-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]furan-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c1-12(2)10-14-4-6-15(7-5-14)17-11-24-19(20-17)21-18(22)16-8-9-23-13(16)3/h4-9,11-12H,10H2,1-3H3,(H,20,21,22) |
InChI Key |
VOPPNEKCGJLHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(5-chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11121577.png)
![(5Z)-5-(4-ethoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121579.png)
![{(4S)-1-[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B11121586.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11121587.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11121595.png)
![3-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11121606.png)


![ethyl 2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11121625.png)
![N-(4-fluorophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11121628.png)
![5-(3-ethoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121633.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11121634.png)
![1-(2-methoxyethyl)-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11121638.png)
![2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-3-methylbutanoic acid](/img/structure/B11121640.png)
